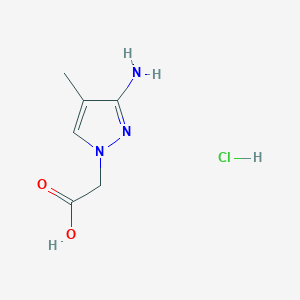
(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is slightly soluble in water .
Synthesis Analysis
The synthesis of pyrazole derivatives, which include “(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride”, is a topic of interest in many studies . For instance, Amini et al. synthesized N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1, 4-dihydropyridine-3,5-dicarboxamide .Molecular Structure Analysis
The molecular structure of “(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride” can be analyzed using various techniques such as FTIR and 1H NMR . The compound is part of the pyrazole class of compounds, which are known for their diverse pharmacological effects .Chemical Reactions Analysis
The chemical reactions involving “(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride” can be complex and varied. For instance, it can be involved in the synthesis of aminothiazoles .Physical And Chemical Properties Analysis
“(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride” has a boiling point of 799.1±60.0 °C, a density of 1.40±0.1 g/cm3, and is slightly soluble in water .Applications De Recherche Scientifique
Pharmaceutical Applications Analgesic and Anti-inflammatory
Pyrazole derivatives, including compounds similar to MFCD25371263, have been recognized for their analgesic (pain-relieving) and anti-inflammatory properties. These compounds can be designed to target specific pathways in the body to reduce pain and inflammation, making them valuable in the development of new medications for conditions such as arthritis or muscle pain .
Antimicrobial Activity
Research has indicated that pyrazole compounds exhibit antimicrobial activity, which means they can inhibit the growth of or kill microorganisms like bacteria and fungi. This makes them potential candidates for treating infections and diseases caused by these pathogens .
Anticonvulsant and Antidepressant Effects
The structure of pyrazole derivatives has been linked to anticonvulsant effects, useful in managing seizures, and antidepressant effects, which can help in treating various mood disorders. The compound MFCD25371263 could potentially be explored for these neurological applications .
Anticancer Properties
Some pyrazole derivatives have shown promise as antitumor drugs. They may work by interfering with the proliferation of cancer cells or inducing apoptosis (programmed cell death), which is a critical aspect of cancer therapy research .
Agrochemical Use
Compounds like MFCD25371263 can serve as intermediates in the synthesis of agrochemicals. These chemicals are essential in protecting crops from pests and diseases, thereby contributing to agricultural productivity .
Dyestuff Intermediates
Pyrazole derivatives are also used as intermediates in the production of dyestuffs. These dyes are used in various industries, including textiles, to impart color to materials .
Antileishmanial and Antimalarial Activities
There is evidence that pyrazole-bearing compounds possess potent antileishmanial and antimalarial activities. This suggests that MFCD25371263 could be investigated for its potential use in combating these parasitic diseases .
Kinase Inhibition for Cancer Treatment
Amino-pyrazoles have been identified as inhibitors of certain kinases like Bruton Kinase (BTK), which are therapeutic targets for B-cell-driven malignancies such as lymphoma. The compound MFCD25371263 could be part of research efforts aimed at developing new cancer treatments .
Safety and Hazards
Orientations Futures
The future directions for the study and application of “(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride” could involve further exploration of its pharmacological effects, as well as its potential uses in the development of new drugs . Its role in the synthesis of other compounds could also be a subject of future research .
Propriétés
IUPAC Name |
2-(3-amino-4-methylpyrazol-1-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-4-2-9(3-5(10)11)8-6(4)7;/h2H,3H2,1H3,(H2,7,8)(H,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJKHZFTMWQBQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1N)CC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-[4-(2,2-dimethylpropanamido)pyridin-3-yl]acetate](/img/structure/B1379247.png)
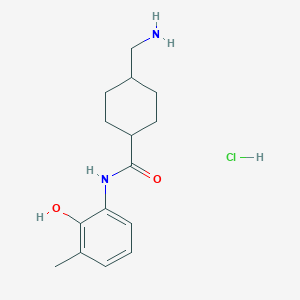
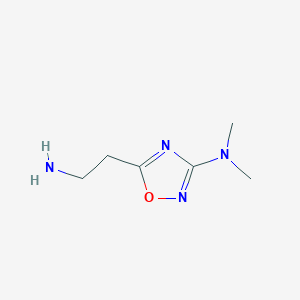

![Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B1379254.png)
![2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride](/img/structure/B1379255.png)
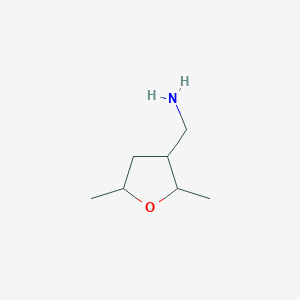
![2-[2-(Thiophen-2-yl)ethenyl]pyrrolidine](/img/structure/B1379258.png)
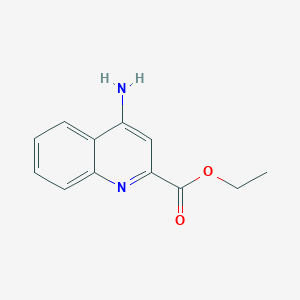
methanone hydrobromide](/img/structure/B1379262.png)
![2-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1379263.png)

